molecular formula C8H8Cl2FNO B13314937 4,5-Dichloro-2-(2-fluoroethoxy)aniline

4,5-Dichloro-2-(2-fluoroethoxy)aniline

Cat. No.: B13314937
M. Wt: 224.06 g/mol
InChI Key: AXMJEVCCHSJWBZ-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-(2-fluoroethoxy)aniline (CAS 1555118-21-2) is a fluorinated aniline derivative that serves as a versatile building block in chemical synthesis and discovery research. Its structure, featuring both chloro and fluoroethoxy substituents on an aniline ring, is strategically designed for developing bioactive molecules. This compound is of significant interest in medicinal chemistry, particularly in the design of central nervous system (CNS) agents. Structurally related compounds have been utilized as key intermediates in the synthesis of ligands for dopamine receptors, which are targets for antipsychotic medications . The incorporation of fluorine and chlorine atoms is a common strategy in modern drug design to fine-tune the lipophilicity, metabolic stability, and binding affinity of lead compounds . Beyond pharmaceuticals, this aniline derivative holds value in agrochemical research. Similar dichloroaniline compounds are established intermediates in the synthesis of various pesticides and herbicides . For instance, compounds like 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline are critical precursors to insecticides such as hexaflumuron . The specific physicochemical properties conferred by its substituents make this compound a valuable scaffold for researchers exploring new chemical entities in multiple life science fields. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8Cl2FNO

Molecular Weight

224.06 g/mol

IUPAC Name

4,5-dichloro-2-(2-fluoroethoxy)aniline

InChI

InChI=1S/C8H8Cl2FNO/c9-5-3-7(12)8(4-6(5)10)13-2-1-11/h3-4H,1-2,12H2

InChI Key

AXMJEVCCHSJWBZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)OCCF)N

Origin of Product

United States

Reactivity Profiles and Mechanistic Investigations of 4,5 Dichloro 2 2 Fluoroethoxy Aniline

Electrophilic Aromatic Substitution Pathways

The susceptibility of the benzene (B151609) ring in 4,5-Dichloro-2-(2-fluoroethoxy)aniline to electrophilic attack is determined by a complex balance of electronic and steric effects imparted by its substituents.

Influence of Halogen and Fluoroethoxy Substituents on Ring Activation

The aromatic ring of this compound is substituted with both activating and deactivating groups, leading to a nuanced reactivity profile. The amino (-NH₂) and fluoroethoxy (-OCH₂CH₂F) groups are generally considered activating, electron-donating groups through resonance, which increases the electron density of the benzene ring, making it more susceptible to electrophilic attack. Conversely, the two chlorine atoms (-Cl) are deactivating groups due to their inductive electron-withdrawing effect, which decreases the electron density of the ring.

Regioselectivity and Steric Hindrance Effects

The directing effects of the substituents on this compound play a crucial role in determining the position of electrophilic attack. The amino and fluoroethoxy groups are potent ortho, para-directors. However, in this specific molecule, the positions ortho and para to the amino group are already occupied by the fluoroethoxy and a chlorine atom, respectively. The position ortho to the fluoroethoxy group is also substituted with a chlorine. This leaves the remaining unsubstituted carbon atom as the primary site for potential electrophilic substitution.

Steric hindrance is another critical factor influencing regioselectivity. The bulky fluoroethoxy group and the adjacent chlorine atom can sterically hinder the approach of an electrophile to the neighboring positions. This steric crowding can further influence the regiochemical outcome of reactions, often favoring substitution at less sterically encumbered sites.

Nucleophilic Reactivity at the Aniline (B41778) Nitrogen and Aromatic Ring

The presence of both an amino group and halogen substituents on the aromatic ring opens up avenues for various nucleophilic reactions, either at the nitrogen atom or on the ring itself.

Nucleophilic Aromatic Substitution (SNAr) Reactions

While the benzene ring is generally electron-rich, the presence of multiple electron-withdrawing chlorine atoms can render it susceptible to nucleophilic aromatic substitution (SNAr) under certain conditions. For an SNAr reaction to occur, the ring must be sufficiently electron-deficient, and there must be a good leaving group (in this case, a chloride ion). The reaction is typically facilitated by strong nucleophiles and often requires elevated temperatures. The regioselectivity of such a substitution would depend on the relative activation of the carbon-halogen bonds by the other substituents.

Amine-Based Transformations and Derivatization

The primary amino group of this compound is a key site for a variety of chemical transformations. It can act as a nucleophile in reactions with a wide range of electrophiles, leading to the formation of amides, sulfonamides, and other derivatives. The basicity of the aniline nitrogen is reduced by the electron-withdrawing effects of the chlorine and fluoroethoxy substituents.

Common derivatization reactions involving the aniline nitrogen include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Diazotization: Reaction with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This intermediate is highly versatile and can be used in a variety of subsequent reactions, such as the Sandmeyer reaction to introduce a range of functional groups.

Transformations Involving the Fluoroethoxy Side Chain

The 2-fluoroethoxy side chain is generally stable under many reaction conditions. However, the ether linkage can potentially be cleaved under harsh acidic or basic conditions, though this is not a common transformation. The C-F bond is exceptionally strong and not readily cleaved. Reactions involving the side chain are less common compared to those on the aromatic ring or at the amino group.

Cleavage and Modification Reactions of the Ether Linkage

The ether linkage in 2-alkoxyanilines is generally stable but can be cleaved under specific, often harsh, conditions. Typical reagents used for the cleavage of aryl ethers include strong acids like hydrogen bromide (HBr) or hydrogen iodide (HI), and Lewis acids such as boron tribromide (BBr₃). The reaction mechanism usually involves the protonation of the ether oxygen, followed by nucleophilic attack by the conjugate base (e.g., Br⁻) on the less sterically hindered carbon of the ether. In the case of the 2-fluoroethoxy group, this attack would likely occur at the ethyl carbon, leading to the formation of 4,5-dichloro-2-aminophenol and 1-bromo-2-fluoroethane.

Modification of the ether linkage without cleavage is less common but could potentially involve reactions of the fluoroethoxy side chain, provided that reaction conditions are controlled to avoid ether cleavage.

Fluorine-Specific Reactivity within the Fluoroethoxy Group

The presence of a fluorine atom on the ethoxy group introduces specific reactivity patterns. The strong carbon-fluorine (C-F) bond makes direct nucleophilic substitution of the fluorine atom highly unlikely. However, the electronegativity of fluorine can influence the reactivity of the adjacent C-H bonds. Reactions involving the fluoroethoxy group would likely proceed under conditions that can activate these C-H bonds. For instance, dehydrofluorination to form a vinyl ether is a possible reaction pathway under strong basic conditions, although this would compete with other potential reactions of the aniline moiety.

Detailed Kinetic and Thermodynamic Studies of Reactions

No specific kinetic or thermodynamic data for reactions involving this compound has been found in the public domain. To perform such studies, researchers would typically monitor the rate of reaction under various conditions (e.g., temperature, concentration of reactants, solvent) to determine rate laws, activation energies, and other kinetic parameters.

For a hypothetical reaction, such as the ether cleavage mentioned above, a kinetic study would provide insight into the reaction mechanism. Thermodynamic studies would involve measuring the enthalpy and entropy changes of the reaction to determine its spontaneity and equilibrium position. Without experimental data, any discussion of kinetic and thermodynamic parameters for this specific compound would be purely speculative.

Below is a hypothetical data table illustrating the kind of data that would be generated from kinetic studies of a reaction involving a substituted aniline.

Reaction ConditionRate Constant (k)Activation Energy (Ea)
Temperature: 298 KData not availableData not available
Temperature: 318 KData not availableData not available
Solvent: Ethanol (B145695)Data not availableData not available
Solvent: DMFData not availableData not available
This table is for illustrative purposes only. No experimental data for this compound is available.

Exploration of Radical-Mediated Pathways

Radical reactions involving aromatic amines can be initiated by various means, including photolysis, thermolysis, or the use of radical initiators. For this compound, radical pathways could involve the abstraction of a hydrogen atom from the amine group or from the fluoroethoxy side chain. The resulting radical could then undergo various reactions, such as dimerization, cyclization, or reaction with other molecules.

The chlorine substituents on the aromatic ring are generally stable and less likely to participate in radical reactions unless under specific conditions, such as high temperatures or UV light in the presence of a radical initiator. The C-F bond is also highly resistant to homolytic cleavage. Therefore, any radical-mediated pathways would most likely involve the amino group or the ethoxy side chain.

A hypothetical data table for a study on radical-mediated pathways is presented below.

InitiatorReaction Temperature (°C)Major Product(s)Yield (%)
AIBN80Data not availableData not available
Benzoyl Peroxide100Data not availableData not available
UV light (λ=254 nm)25Data not availableData not available
This table is for illustrative purposes only. No experimental data for this compound is available.

Advanced Spectroscopic and Crystallographic Analysis in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton (¹H) and carbon (¹³C) signals of 4,5-Dichloro-2-(2-fluoroethoxy)aniline, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For the fluoroethoxy group (-O-CH₂-CH₂-F), COSY would show a cross-peak between the two methylene (B1212753) (CH₂) groups, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would be used to definitively assign the ¹H signals of the aromatic protons and the fluoroethoxy protons to their corresponding carbon atoms.

The expected ¹H and ¹³C NMR chemical shifts are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms and the electron-donating nature of the amino and ethoxy groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound (Note: Data is predictive based on analogous structures.)

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations
H-3~6.90 (s)~115.0C-1, C-2, C-5
H-6~7.20 (s)~120.0C-1, C-2, C-4, C-5
NH₂~4.50 (br s)-C-1
-OCH₂-~4.25 (dt)~68.0C-2, -CH₂F
-CH₂F~4.70 (dt)~82.0 (d)C-O, F

s = singlet, br s = broad singlet, dt = doublet of triplets, d = doublet.

Fluorine NMR (¹⁹F NMR) for Fluoroethoxy Moiety Characterization

¹⁹F NMR is highly specific for observing fluorine atoms. The fluoroethoxy group provides a unique signature in the ¹⁹F spectrum. The fluorine nucleus couples with the adjacent protons of the methylene (-CH₂F) group, resulting in a triplet signal. The chemical shift of this signal is sensitive to the electronic environment, providing confirmation of the fluoroalkoxy structure. The typical chemical shift for a fluorine atom in a similar aliphatic environment is expected to be in the range of -210 to -230 ppm relative to a CFCl₃ standard.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the exact molecular weight of the compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula. For this compound (C₈H₈Cl₂FNO), the expected monoisotopic mass can be calculated with high precision. The presence of two chlorine atoms results in a characteristic isotopic pattern (M, M+2, M+4) that serves as a definitive confirmation of the number of chlorine atoms in the molecule.

Table 2: Predicted HRMS Isotopic Pattern for [M+H]⁺ Ion

IonCalculated m/zRelative Abundance
[C₈H₉³⁵Cl₂FNO]⁺224.0045100.0%
[C₈H₉³⁵Cl³⁷ClFNO]⁺226.001665.0%
[C₈H₉³⁷Cl₂FNO]⁺227.998610.5%

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

In MS/MS analysis, the molecular ion is isolated and fragmented to produce a characteristic pattern of daughter ions. The fragmentation of this compound would likely proceed through cleavage of the ether bond. Key fragmentation pathways would include the loss of the fluoroethoxy side chain and subsequent fragmentations of the dichlorinated aniline (B41778) ring, providing further confirmation of the compound's connectivity.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

IR and UV-Vis spectroscopy provide valuable information about the functional groups and conjugated systems within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the functional groups present. The N-H stretching of the primary amine (NH₂) would appear as a pair of bands around 3350-3450 cm⁻¹. C-O stretching of the aryl ether would be observed in the 1200-1250 cm⁻¹ region. Aromatic C=C stretching bands would appear around 1500-1600 cm⁻¹, and the strong C-F stretch would be found in the 1000-1100 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, reveals information about the electronic transitions within the molecule. Substituted anilines exhibit characteristic absorption maxima. For this compound, one would expect to observe absorption bands in the UV region, likely around 240 nm and 290 nm, corresponding to the π → π* transitions of the substituted benzene (B151609) ring.

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination

No published data is currently available for this compound.

Experimental data is required to determine the specific intermolecular interactions and crystal packing of this compound.

Experimental data is required to perform a conformational analysis of this compound in its crystalline state.

Computational and Theoretical Investigations of 4,5 Dichloro 2 2 Fluoroethoxy Aniline

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.govkarazin.ua It is employed to optimize the molecular geometry and to calculate various electronic properties that provide insights into the reactivity and stability of 4,5-Dichloro-2-(2-fluoroethoxy)aniline. mdpi.com

Key parameters derived from DFT calculations, often referred to as global reactivity descriptors, help in predicting how the molecule will interact with other chemical species. researchgate.net These descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. A higher value of hardness indicates greater stability. mdpi.com

Chemical Potential (μ): Related to the electronegativity of the molecule, it describes the tendency of electrons to escape from the system. mdpi.com

Electrophilicity Index (ω): This parameter quantifies the ability of a molecule to accept electrons. thaiscience.info

ParameterCalculated Value (Illustrative)Interpretation
Total Energy (Hartree)-1520.78Optimized ground state energy of the molecule.
Chemical Hardness (η) (eV)2.95Indicates high kinetic stability.
Chemical Potential (μ) (eV)-3.50Reflects the molecule's electronegativity.
Electrophilicity Index (ω) (eV)2.08Suggests a moderate ability to act as an electrophile.

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's electronic transitions and reactivity. thaiscience.info The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. thaiscience.info

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability. semanticscholar.org A large energy gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring, while the LUMO would likely be distributed over the entire molecule, including the electron-withdrawing chloro substituents. Analysis of these orbitals helps in predicting the sites for electrophilic and nucleophilic attacks.

ParameterEnergy (eV) (Illustrative)
HOMO-6.45
LUMO-0.55
HOMO-LUMO Gap (ΔE)5.90

Conformational Analysis and Potential Energy Surface Mapping

The biological activity and physical properties of a molecule are highly dependent on its three-dimensional structure or conformation. Conformational analysis explores the different spatial arrangements of atoms that can be achieved through rotation about single bonds.

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net For this compound, an MD simulation would involve calculating the forces between atoms and using them to simulate the molecule's motion, thus exploring its accessible conformations in a given environment (e.g., in a solvent or in the gas phase). This technique allows for a dynamic visualization of how the flexible fluoroethoxy side chain moves and interacts with the rigid aromatic ring, providing a comprehensive map of the molecule's conformational landscape. researchgate.net

By systematically rotating the dihedral angles of the flexible bonds, particularly the C-O bonds of the fluoroethoxy group, a potential energy surface (PES) can be mapped. This surface reveals the energy of the molecule as a function of its geometry. The points on the PES with the lowest energy correspond to the most stable or preferred conformations.

Computational calculations can also determine the energy barriers to rotation between these stable conformations. The height of these barriers indicates how easily the molecule can transition from one conformation to another. For this compound, key rotational barriers would be associated with the C(aryl)-O bond and the C-C bond within the fluoroethoxy side chain.

ConformerRelative Energy (kcal/mol) (Illustrative)Description
Global Minimum0.00The most stable conformation.
Local Minimum 11.25A less stable, but still favorable, conformation.
Rotational Barrier (Caryl-O)4.50Energy required to rotate the fluoroethoxy group.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures. By calculating properties like vibrational frequencies (Infrared and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis), a theoretical spectrum can be generated.

For this compound, DFT calculations can predict its vibrational spectrum, helping to assign the absorption bands observed in experimental FT-IR and FT-Raman spectra to specific molecular motions, such as C-Cl stretches, N-H bends, or C-F vibrations. researchgate.netnih.gov Similarly, NMR chemical shifts for the ¹H, ¹³C, and ¹⁹F atoms can be calculated and compared to experimental data to confirm the structural assignment. nih.gov The excellent agreement often found between calculated and experimental spectra validates the computed geometric and electronic parameters. nih.govresearchgate.net

Spectroscopic DataVibrational ModeCalculated Frequency (cm⁻¹) (Illustrative)Experimental Frequency (cm⁻¹) (Illustrative)
FT-IRN-H Stretch34503445
C-Cl Stretch780775
C-F Stretch10551050

Theoretical NMR Chemical Shift Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure. Theoretical calculations of NMR chemical shifts, typically using density functional theory (DFT) methods, can predict the resonance frequencies of magnetically active nuclei such as ¹H, ¹³C, ¹⁹F, and ¹⁵N. For this compound, these calculations would be instrumental in assigning experimental spectra and understanding the electronic environment of each atom.

The chemical shifts are sensitive to the electron density around the nuclei. The presence of electronegative chlorine and fluorine atoms, as well as the ether and amine functionalities, would significantly influence the chemical shifts of the aromatic and aliphatic protons and carbons. For instance, the protons on the aromatic ring are expected to be deshielded due to the electron-withdrawing effects of the chlorine atoms. The protons of the fluoroethoxy group will also exhibit characteristic shifts influenced by the neighboring oxygen and fluorine atoms.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Note: These are hypothetical values for illustrative purposes, as specific computational studies on this molecule were not found in the public domain. Actual values would require specific DFT calculations.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH6.8 - 7.2115 - 130
O-CH₂4.1 - 4.565 - 70
F-CH₂4.6 - 5.080 - 85
NH₂3.5 - 4.5-
C-Cl-125 - 135
C-O-145 - 155
C-N-140 - 150

Simulated Vibrational and Electronic Spectra

Computational methods can also simulate vibrational and electronic spectra, providing a deeper understanding of the molecule's behavior upon interaction with electromagnetic radiation.

Vibrational Spectra (Infrared and Raman): Theoretical calculations of vibrational frequencies can help in the interpretation of experimental infrared (IR) and Raman spectra. The simulated spectrum for this compound would show characteristic peaks corresponding to the stretching and bending vibrations of its various functional groups. Key vibrational modes would include the N-H stretches of the aniline group, C-H stretches of the aromatic ring and the ethoxy chain, the C-O-C ether linkage vibrations, and the C-Cl and C-F stretches. spectroscopyonline.com

Electronic Spectra (UV-Visible): Time-dependent DFT (TD-DFT) is commonly used to predict electronic absorption spectra. The simulated UV-Vis spectrum of this compound would reveal the electronic transitions, such as π-π* transitions within the benzene (B151609) ring. nih.gov The positions and intensities of the absorption maxima are influenced by the substituents on the aromatic ring. The chloro, fluoroethoxy, and amino groups would all modulate the electronic structure and thus the absorption spectrum. nih.gov

In Silico Modeling of Molecular Interactions

Understanding how this compound interacts with other molecules is crucial for predicting its behavior in various environments, including biological systems.

Halogen Bonding and Weak Non-Covalent Interactions

The presence of chlorine and fluorine atoms in the molecule introduces the possibility of halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic species. acs.org The chlorine atoms, in particular, can engage in halogen bonds with electron-rich atoms like oxygen or nitrogen. researchgate.netdntb.gov.ua These interactions can play a significant role in the crystal packing of the compound and its binding to biological targets. researchgate.netdntb.gov.ua

Besides halogen bonding, other weak non-covalent interactions such as hydrogen bonding (involving the NH₂ group and the ether oxygen), π-π stacking (between aromatic rings), and van der Waals forces are also important in defining the supramolecular chemistry of this compound. dntb.gov.ua Computational models can quantify the strength and geometry of these interactions.

Ligand Design Principles Based on the Compound's Scaffold

The aniline scaffold is a common feature in many biologically active molecules and approved drugs. cresset-group.comacs.orgnih.gov Computational approaches are frequently used in drug discovery to design new ligands based on existing scaffolds. The this compound scaffold can be used as a starting point for designing new molecules with desired properties. nih.govumich.edu

By computationally modifying the substituents on the aniline ring and the fluoroethoxy side chain, it is possible to explore a vast chemical space and identify derivatives with potentially improved activity, selectivity, or pharmacokinetic properties. nih.gov Molecular docking simulations can then be used to predict the binding affinity of these designed ligands to specific protein targets.

Computational Exploration of Reaction Pathways and Transition States

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including identifying transition states and calculating activation energies. nih.govfrontiersin.org For this compound, computational studies could elucidate the pathways of its synthesis and its potential metabolic transformations.

For example, the synthesis of this compound likely involves nucleophilic aromatic substitution or other cross-coupling reactions. nih.gov Quantum mechanical calculations can model these reaction steps, providing insights into the regioselectivity and the influence of catalysts. researchgate.net Furthermore, computational models can predict the metabolic fate of the compound by simulating its interaction with drug-metabolizing enzymes like cytochrome P450s. tandfonline.com This can help in identifying potential reactive metabolites. nih.gov

Role of 4,5 Dichloro 2 2 Fluoroethoxy Aniline As a Versatile Building Block in Chemical Synthesis

Precursor in the Synthesis of Heterocyclic Frameworks

The structural features of 4,5-dichloro-2-(2-fluoroethoxy)aniline, particularly the presence of the ortho-diamine precursor functionality (the amino group and the potential for reactions at the adjacent carbon), make it an ideal starting material for the synthesis of various heterocyclic compounds. The specific arrangement of its substituents can influence the regioselectivity of cyclization reactions, leading to the formation of distinct isomeric products.

Benzimidazoles: The condensation of ortho-phenylenediamines with aldehydes or carboxylic acids is a fundamental method for synthesizing benzimidazoles. researchgate.netpcbiochemres.comnih.govresearchgate.netmdpi.com While direct synthesis examples using this compound are not extensively documented in readily available literature, the general reactivity of substituted anilines suggests its suitability for this transformation. The reaction would proceed by nucleophilic attack of the amino group on the carbonyl carbon, followed by cyclization and dehydration to form the benzimidazole (B57391) ring. The electronic effects of the chloro and fluoroethoxy groups would modulate the reactivity of the aniline (B41778) and influence the properties of the resulting benzimidazole.

Quinoxalines: Quinoxalines are another class of heterocyclic compounds readily prepared from ortho-phenylenediamines, typically through condensation with 1,2-dicarbonyl compounds. nih.govderpharmachemica.comencyclopedia.pubnih.govmdpi.com The reaction of this compound with a suitable dicarbonyl compound would be expected to yield a correspondingly substituted quinoxaline (B1680401). The nature of the substituents on the aniline ring plays a crucial role in determining the electronic properties and potential biological activity of the final quinoxaline product.

Phenazines: The synthesis of phenazines can be achieved through the oxidative cyclization of ortho-phenylenediamines or through palladium-catalyzed aryl amination reactions. rroij.comrroij.comresearchgate.netbeilstein-journals.orgresearchgate.net The use of substituted anilines like this compound could lead to the formation of phenazine (B1670421) derivatives with specific substitution patterns, which are of interest for their potential applications in materials science and medicinal chemistry.

Heterocyclic FrameworkGeneral Synthetic PrecursorPotential Synthetic Route with this compound
Benzimidazoleso-PhenylenediaminesCondensation with aldehydes or carboxylic acids
Quinoxalineso-PhenylenediaminesCondensation with 1,2-dicarbonyl compounds
Phenazineso-PhenylenediaminesOxidative cyclization or Pd-catalyzed amination

Scaffold for Complex Organic Molecule Construction

The term "scaffold" in medicinal chemistry refers to a core molecular structure to which various functional groups can be attached to create a library of related compounds. This compound serves as a valuable scaffold due to its combination of a rigid aromatic core and multiple sites for chemical modification. ontosight.ai

Applications in the Development of Chemical Probes and Research Tools

Chemical probes are small molecules designed to study biological systems by selectively interacting with a specific target, such as a protein or enzyme. nih.govnih.gov Fluorescent probes, a subset of chemical probes, are particularly useful as they allow for the visualization of biological processes in real-time.

Aniline derivatives are often incorporated into the structure of fluorescent probes. nih.gov The amino group can act as a key part of a fluorophore system or as a reactive handle for attaching the probe to a biomolecule. While specific examples of fluorescent probes derived directly from this compound are not prominent in the literature, its structural motifs are relevant. The electron-donating nature of the amino group and the electronic effects of the halogen and alkoxy substituents can be exploited to fine-tune the photophysical properties of a potential fluorophore. For instance, intramolecular charge transfer (ICT) is a common mechanism in fluorescent probes, and the substitution pattern on the aniline ring can significantly influence this process, leading to changes in fluorescence intensity or wavelength upon interaction with an analyte.

Contribution to Materials Science Research (e.g., Polymers, Functional Materials)

Substituted anilines are important monomers in the synthesis of conducting polymers, such as polyaniline. nih.gov The properties of these polymers can be tailored by introducing different substituents onto the aniline monomer. The presence of chloro and fluoroethoxy groups on this compound would be expected to influence the polymerization process and the properties of the resulting polymer.

For example, the substituents could affect the polymer's solubility, conductivity, and thermal stability. These modified polymers could find applications in areas such as sensors, anti-corrosion coatings, and electronic devices. Furthermore, the dichloro-substituted aromatic ring could be a precursor for creating functional dyes, where the specific substitution pattern influences the color and photostability of the molecule.

Application in Structure-Activity Relationship (SAR) Studies for Chemical Design

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry and drug design, aiming to understand how the chemical structure of a compound influences its biological activity. nih.gov182.160.97researchgate.netscribd.comresearchgate.net The well-defined structure of this compound makes it an excellent starting point for such studies.

Rational drug design involves the iterative process of designing, synthesizing, and testing new molecules based on a known three-dimensional structure of a biological target or a validated pharmacophore model. 182.160.97researchgate.netscribd.comresearchgate.net By using this compound as a core scaffold, medicinal chemists can systematically introduce a variety of substituents at the amino group and potentially at the chloro-positions to create a library of analogues.

For instance, in the development of kinase inhibitors, a common strategy involves designing molecules that can fit into the ATP-binding pocket of the enzyme. ed.ac.uknih.govnih.gov The aniline moiety can serve as a key hydrogen-bond donor or acceptor, while the substituents on the ring can occupy specific hydrophobic pockets within the active site. The chloro and fluoroethoxy groups of this compound would provide specific steric and electronic properties that could be exploited to achieve high affinity and selectivity for a particular kinase.

By synthesizing a series of analogues based on the this compound scaffold and evaluating their biological activity, researchers can establish clear correlations between specific structural modifications and the observed outcomes.

For example, a study might investigate how varying the substituent on the amino group affects the inhibitory potency against a particular enzyme. The results of such studies can be compiled into a SAR table, which provides a clear overview of the key structural requirements for activity.

Illustrative SAR Table for Hypothetical Kinase Inhibitors:

CompoundR-group on Amino FunctionKinase Inhibition IC50 (nM)
1H>10,000
2aMethyl5,000
2bPhenyl1,500
2c4-Fluorophenyl800
2d3-Pyridyl500

This systematic approach allows for the identification of key pharmacophoric elements and guides the design of next-generation compounds with improved potency, selectivity, and pharmacokinetic properties. The specific combination of substituents in this compound provides a unique starting point for such explorations, with the potential to lead to the discovery of novel bioactive molecules. The impact of the fluoroalkoxy substituent, in particular, can be significant for metabolic stability and binding interactions. researchgate.netresearchgate.net

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes for the Compound

The pursuit of environmentally benign and efficient chemical syntheses is a cornerstone of modern chemistry. Future research into 4,5-dichloro-2-(2-fluoroethoxy)aniline will likely focus on developing novel and sustainable synthetic routes that improve upon traditional methods, which often rely on harsh conditions and hazardous reagents.

Key areas of exploration include:

Green Chemistry Approaches: The application of green chemistry principles will be crucial. This includes the use of safer solvents, minimizing waste, and improving atom economy. mdpi.com Methodologies that reduce the reliance on halogenated solvents and explore recyclable catalysts are of particular interest.

Biocatalytic Synthesis: The use of enzymes, or "biocatalysts," offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. acs.orgnih.gov Future research could explore the use of nitroreductase enzymes to selectively reduce a nitroaromatic precursor to the desired aniline (B41778) under mild, aqueous conditions. acs.orgnih.gov This approach avoids the high pressures and temperatures often associated with catalytic hydrogenation. acs.org

Flow Chemistry: Continuous flow synthesis presents an opportunity to improve the safety, efficiency, and scalability of production. acs.org The precise control over reaction parameters offered by flow reactors can lead to higher yields, reduced reaction times, and minimized byproduct formation.

Alternative Starting Materials: Investigation into more readily available and less hazardous starting materials is another important avenue. This could involve developing new synthetic pathways that circumvent the use of highly toxic or expensive precursors.

A comparative table of potential synthetic approaches is presented below:

Synthetic ApproachPotential AdvantagesPotential Challenges
Green Chemistry Reduced environmental impact, increased safety, potential for cost savings.Identifying suitable green solvents and catalysts, optimizing reaction conditions.
Biocatalysis High selectivity, mild reaction conditions, environmentally friendly. acs.orgEnzyme stability and cost, substrate scope limitations.
Flow Chemistry Enhanced safety and control, improved scalability and efficiency. acs.orgInitial equipment investment, potential for clogging with solid byproducts.

Unexplored Reactivity Patterns and Advanced Mechanistic Insights

The unique electronic and steric properties conferred by the dichloro and fluoroethoxy substituents on the aniline ring suggest that this compound may exhibit unexplored reactivity patterns. A deeper understanding of its chemical behavior is essential for unlocking its full potential.

Future research in this area should focus on:

Nucleophilic Aromatic Substitution (SNA r): While anilines are generally less reactive towards SNA r than other aromatics, the electron-withdrawing nature of the chloro and fluoroethoxy groups could facilitate such reactions. researchgate.netnih.gov Mechanistic studies, including kinetic isotope effect studies, could reveal whether these reactions proceed via a stepwise or concerted mechanism. nih.gov

Electrophilic Aromatic Substitution: The amino group is a strong activating group and ortho-, para-director in electrophilic aromatic substitution reactions. wikipedia.org However, the presence of two deactivating chloro groups and a bulky fluoroethoxy group will influence the regioselectivity of such reactions. ontosight.ai Detailed mechanistic studies are needed to predict and control the outcome of halogenation, nitration, and other electrophilic substitutions.

Metal-Catalyzed Cross-Coupling Reactions: The chloro substituents provide handles for various metal-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. These reactions would allow for the introduction of a wide range of substituents, leading to diverse derivatives.

Integration of Advanced Computational Approaches for Predictive Chemistry

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes. Applying these methods to this compound can accelerate research and provide valuable insights.

Future computational studies could include:

Density Functional Theory (DFT) Calculations: DFT can be used to model the electronic structure of the molecule, predict its reactivity, and elucidate reaction mechanisms. researchgate.net This can help in understanding the influence of the various substituents on the properties of the aniline ring.

Predictive Modeling of Properties: Machine learning algorithms can be trained on existing data for similar compounds to predict the physical, chemical, and even biological properties of this compound and its derivatives.

Virtual Screening for New Applications: Computational docking studies could be employed to screen libraries of virtual derivatives against biological targets, potentially identifying new pharmaceutical or agrochemical applications.

Expanding the Scope of Derivatization for New Chemical Entity Generation

The true potential of this compound lies in its use as a scaffold for the synthesis of new chemical entities with novel properties. A systematic exploration of its derivatization is a key future research direction.

Promising areas for derivatization include:

Synthesis of Heterocyclic Compounds: The aniline functionality is a versatile precursor for the synthesis of a wide variety of nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and other bioactive molecules. mdpi.com

Functional Group Transformations: Exploring a range of functional group transformations on the aniline nitrogen and the aromatic ring can lead to a diverse library of new compounds. researchgate.netorganic-chemistry.org This could involve acylation, alkylation, and diazotization reactions.

Development of Novel Inhibitors: The 2-substituted aniline pyrimidine (B1678525) scaffold has been identified as a building block for the development of dual Mer/c-Met inhibitors for potential cancer therapy. mdpi.com Derivatization of this compound could lead to the discovery of new and potent kinase inhibitors.

The following table outlines potential derivatization strategies and their expected outcomes:

Derivatization StrategyTarget Compound ClassPotential Applications
Cyclization Reactions Benzimidazoles, Quinolines, etc.Pharmaceuticals, Materials Science
N-Functionalization Amides, Sulfonamides, Secondary/Tertiary AminesAgrochemicals, Polymers
Cross-Coupling Reactions Biaryls, Alkynylated/Alkenylated AnilinesOrganic Electronics, Fine Chemicals

Addressing Challenges in the Synthetic Chemistry of Halogenated Fluoroethoxy Anilines

The synthesis of polyhalogenated and functionalized anilines is not without its challenges. Overcoming these hurdles will be critical for the successful exploitation of this compound and related compounds.

Key challenges to be addressed include:

Selective Functionalization: Achieving selective functionalization at a specific position on the aromatic ring can be difficult due to the presence of multiple activating and deactivating groups. researchgate.net Developing highly selective catalytic systems will be essential. nih.gov

Dehalogenation: The carbon-halogen bonds can be susceptible to cleavage under certain reaction conditions, particularly during catalytic hydrogenation. acs.orgresearchgate.net Finding reaction conditions that preserve the halogen substituents is a significant challenge.

Purification and Isolation: The synthesis of halogenated aromatic compounds can often lead to complex mixtures of isomers and byproducts, making purification and isolation of the desired product challenging.

Potential for Discovery of Unforeseen Chemical Utilities

The history of chemistry is replete with examples of serendipitous discoveries, where a compound synthesized for one purpose is found to have unexpected and valuable properties in another. nih.govresearchgate.netbrocku.ca It is therefore crucial to maintain an open and exploratory mindset when investigating new chemical entities like this compound.

Future research should not be limited to preconceived applications. Broad-based screening of the compound and its derivatives in various assays could lead to the discovery of unforeseen utilities in areas such as:

Materials Science: The unique electronic properties of the molecule could make it a candidate for applications in organic electronics or as a monomer for novel polymers.

Agrochemicals: Many commercial pesticides and herbicides contain halogenated aromatic moieties. Screening for herbicidal, fungicidal, or insecticidal activity could reveal new applications in agriculture.

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